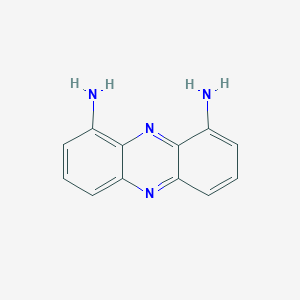

1,9-Diaminophenazine

Übersicht

Beschreibung

1,9-Diaminophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two amino groups attached to the phenazine core at positions 1 and 9. This compound exhibits unique chemical and physical properties, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,9-Diaminophenazine can be synthesized through several methods. One common approach involves the oxidative condensation of 1,2-diaminobenzene with appropriate reagents. For instance, the oxidative condensation of 1,2-diaminobenzene with iron trichloride in aqueous conditions can yield this compound . Another method involves the use of 4,5-dihalo-1,2-diaminobenzenes under oxidative conditions to produce halogenated derivatives of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidative condensation reactions. The process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,9-Diaminophenazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino groups, leading to the formation of different phenazine derivatives.

Common Reagents and Conditions

Oxidation: Iron trichloride in aqueous conditions is commonly used for oxidative condensation.

Reduction: Zinc powder in ethanol can be used for the reduction of nitroaniline to form this compound.

Substitution: Various halogenated reagents can be

Biologische Aktivität

1,9-Diaminophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Its structure features two amino groups located at positions 1 and 9 of the phenazine core, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H10N4 and a molecular weight of 218.24 g/mol. The presence of amino groups enhances its solubility in water and may influence its interaction with biological targets.

Antimicrobial Activity

Phenazines, including this compound, are known for their antimicrobial properties:

- Mechanism : The antimicrobial action is primarily attributed to the generation of reactive oxygen species (ROS), which can damage cellular components in pathogens.

- Activity Spectrum : Studies have shown that this compound exhibits significant activity against various bacteria and fungi. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 4 mg/mL for certain strains .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies:

- Cell Lines : It has shown selective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported at approximately 20 μg/mL and 24 μg/mL respectively .

- Mechanism of Action : The compound induces apoptosis through ROS generation leading to mitochondrial dysfunction. Key apoptotic markers such as p53 and caspase-3 are activated while anti-apoptotic proteins like Bcl-2 are inhibited . This mechanism suggests that this compound could be developed into a promising anticancer agent.

Cytotoxicity and DNA Interaction

The interaction of this compound with DNA is critical to its biological activity:

- Binding Properties : The compound intercalates between DNA bases, leading to strand breaks and subsequent cell death. This property is particularly relevant in its application as an anticancer agent .

- Cytotoxic Effects : Cytotoxicity studies indicate that the compound exhibits low toxicity towards normal cells while being highly effective against leukemia cells, with EC50 values indicating up to a 40-fold increase in potency compared to normal cells .

Summary of Research Findings

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, Candida albicans | MIC = 4 mg/mL | ROS generation causing cellular damage |

| Anticancer | HeLa (cervical), MCF-7 (breast) | HeLa IC50 = 20 μg/mL | Induction of apoptosis via ROS |

| MCF-7 IC50 = 24 μg/mL | DNA intercalation leading to strand breaks | ||

| Cytotoxicity | Acute myeloid leukemia cells | EC50 = significantly lower than normal cells | Activation of apoptotic pathways |

Case Studies

Recent studies have focused on the application of this compound in therapeutic settings:

- Study on Leukemia : Myhren et al. investigated the effects of this compound on acute myeloid leukemia (AML) cells. Results indicated potent anticancer activity with minimal toxicity towards healthy cells .

- Research on Mechanisms : Further investigations revealed that the compound's ability to induce apoptosis was linked to mitochondrial pathways involving caspase activation and downregulation of anti-apoptotic proteins .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Phenazine Derivatives

1,9-Diaminophenazine serves as a precursor for synthesizing various phenazine derivatives. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can lead to the development of new compounds with enhanced properties.

Photophysical Studies

Research has shown that this compound can be utilized in photophysical studies due to its distinct optical properties. Its ability to absorb light and undergo photochemical reactions makes it valuable for applications in photodynamic therapy and as a dye in various chemical processes .

Biological Applications

Antimicrobial Properties

this compound has been investigated for its antimicrobial activity against a range of pathogenic microorganisms. Studies indicate that its redox-active nature allows it to generate reactive oxygen species (ROS), which can disrupt cellular processes in bacteria and fungi.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that this compound derivatives exhibit significant binding affinity to viral proteins, indicating their potential as therapeutic agents against viral infections .

Medical Applications

Drug Development

The compound's biological activity has prompted research into its potential as a scaffold for developing new therapeutic agents. Its ability to intercalate into DNA suggests it may play a role in cancer therapy by inhibiting cancer cell proliferation through interference with replication mechanisms .

Nanoparticle Drug Delivery Systems

In combination with advanced drug delivery systems, this compound can enhance the efficacy of existing drugs. For instance, its incorporation into nanoparticles has been shown to improve the targeted delivery of chemotherapeutic agents while minimizing side effects .

Industrial Applications

Dyes and Pigments Production

Due to its vibrant color and stability, this compound is utilized in producing dyes and pigments for various industrial applications. Its chemical properties make it suitable for use in textiles and plastics where colorfastness is essential.

Case Studies

Eigenschaften

IUPAC Name |

phenazine-1,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENODQIHKWVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145555 | |

| Record name | 1,9-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-14-5 | |

| Record name | 1,9-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102877145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-Diaminophenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DJ826RS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.